Cas no 1993322-83-0 (Tert-butyl 2-aminobicyclo[4.1.0]heptane-2-carboxylate)

Tert-butyl 2-aminobicyclo[4.1.0]heptane-2-carboxylate is a bicyclic amine derivative featuring a rigid cycloheptane scaffold with an embedded cyclopropane ring. The tert-butyloxycarbonyl (Boc) protecting group enhances stability, making it suitable for synthetic applications where controlled amine reactivity is required. Its strained ring system offers unique steric and electronic properties, useful in medicinal chemistry for designing conformationally constrained analogs. The compound serves as a versatile intermediate in the synthesis of complex molecules, particularly in peptidomimetics and small-molecule drug discovery. Its structural rigidity can improve binding affinity and metabolic stability in target compounds. The Boc group also facilitates straightforward deprotection under mild acidic conditions, enabling further functionalization.
Tert-butyl 2-aminobicyclo[4.1.0]heptane-2-carboxylate structure
1993322-83-0 structure
Product name:Tert-butyl 2-aminobicyclo[4.1.0]heptane-2-carboxylate
CAS No:1993322-83-0
MF:C12H21NO2
MW:211.30064368248
CID:6388599
PubChem ID:121605139

Tert-butyl 2-aminobicyclo[4.1.0]heptane-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl 2-aminobicyclo[4.1.0]heptane-2-carboxylate
    • EN300-6748046
    • AKOS026740626
    • 1993322-83-0
    • Tert-butyl 2-aminobicyclo[4.1.0]heptane-2-carboxylate
    • Inchi: 1S/C12H21NO2/c1-11(2,3)15-10(14)12(13)6-4-5-8-7-9(8)12/h8-9H,4-7,13H2,1-3H3
    • InChI Key: ITAMHCSWKKJWQH-UHFFFAOYSA-N
    • SMILES: O(C(C)(C)C)C(C1(CCCC2CC21)N)=O

Computed Properties

  • Exact Mass: 211.157228913g/mol
  • Monoisotopic Mass: 211.157228913g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 282
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 52.3Ų
  • XLogP3: 1.7

Tert-butyl 2-aminobicyclo[4.1.0]heptane-2-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6748046-2.5g
tert-butyl 2-aminobicyclo[4.1.0]heptane-2-carboxylate
1993322-83-0 95.0%
2.5g
$2800.0 2025-03-13
Enamine
EN300-6748046-0.1g
tert-butyl 2-aminobicyclo[4.1.0]heptane-2-carboxylate
1993322-83-0 95.0%
0.1g
$1257.0 2025-03-13
Enamine
EN300-6748046-5.0g
tert-butyl 2-aminobicyclo[4.1.0]heptane-2-carboxylate
1993322-83-0 95.0%
5.0g
$4143.0 2025-03-13
Enamine
EN300-6748046-0.05g
tert-butyl 2-aminobicyclo[4.1.0]heptane-2-carboxylate
1993322-83-0 95.0%
0.05g
$1200.0 2025-03-13
Enamine
EN300-6748046-0.5g
tert-butyl 2-aminobicyclo[4.1.0]heptane-2-carboxylate
1993322-83-0 95.0%
0.5g
$1372.0 2025-03-13
Enamine
EN300-6748046-1.0g
tert-butyl 2-aminobicyclo[4.1.0]heptane-2-carboxylate
1993322-83-0 95.0%
1.0g
$1429.0 2025-03-13
Enamine
EN300-6748046-0.25g
tert-butyl 2-aminobicyclo[4.1.0]heptane-2-carboxylate
1993322-83-0 95.0%
0.25g
$1315.0 2025-03-13
Enamine
EN300-6748046-10.0g
tert-butyl 2-aminobicyclo[4.1.0]heptane-2-carboxylate
1993322-83-0 95.0%
10.0g
$6144.0 2025-03-13

Additional information on Tert-butyl 2-aminobicyclo[4.1.0]heptane-2-carboxylate

Research Brief on Tert-butyl 2-aminobicyclo[4.1.0]heptane-2-carboxylate (CAS: 1993322-83-0) in Chemical Biology and Pharmaceutical Applications

Tert-butyl 2-aminobicyclo[4.1.0]heptane-2-carboxylate (CAS: 1993322-83-0) is a bicyclic amino acid derivative that has garnered significant attention in recent years due to its unique structural properties and potential applications in drug discovery and chemical biology. This compound features a strained cyclopropane ring fused to a cyclohexane scaffold, which imparts rigidity and conformational constraints, making it an attractive building block for the design of novel bioactive molecules. Recent studies have explored its utility as a key intermediate in the synthesis of peptidomimetics, enzyme inhibitors, and other pharmacologically relevant compounds.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated the use of Tert-butyl 2-aminobicyclo[4.1.0]heptane-2-carboxylate as a precursor for the development of selective protease inhibitors. The constrained geometry of the bicyclic system was shown to enhance binding affinity to target enzymes while improving metabolic stability compared to linear analogs. The study reported a 5-fold increase in potency against the target protease when compared to traditional amino acid-based inhibitors, highlighting the compound's potential in rational drug design.

Further investigations into the synthetic applications of this compound have revealed its versatility in asymmetric synthesis. A recent publication in Organic Letters (2024) detailed an efficient enantioselective route to functionalized derivatives of Tert-butyl 2-aminobicyclo[4.1.0]heptane-2-carboxylate using chiral auxiliaries. This methodology enables access to both enantiomers with excellent ee values (>98%), which is crucial for structure-activity relationship studies in medicinal chemistry programs.

From a pharmacological perspective, derivatives of this scaffold have shown promising activity in neurological disorders. Research presented at the 2024 American Chemical Society National Meeting demonstrated that modified versions of the compound exhibit high blood-brain barrier permeability and selective binding to neuronal receptors. These findings suggest potential applications in the treatment of neurodegenerative diseases, though further preclinical evaluation is ongoing.

The stability and reactivity profile of Tert-butyl 2-aminobicyclo[4.1.0]heptane-2-carboxylate has also been the subject of recent computational studies. Molecular dynamics simulations have revealed that the strained ring system maintains its conformation under physiological conditions, supporting its use as a rigid scaffold in drug design. These computational insights, combined with experimental data, provide a comprehensive understanding of the compound's behavior in biological systems.

Looking forward, the unique properties of this bicyclic amino acid derivative continue to inspire innovative applications across multiple therapeutic areas. Current research efforts are focused on expanding its utility in targeted protein degradation strategies and as a component of novel drug delivery systems. The compound's commercial availability (CAS: 1993322-83-0) and well-established synthetic routes make it an accessible tool for both academic and industrial research teams working at the interface of chemistry and biology.

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